molecular formula C20H24 B14433340 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene CAS No. 75758-27-9

7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene

Cat. No.: B14433340
CAS No.: 75758-27-9
M. Wt: 264.4 g/mol
InChI Key: SUUQADHYPQNUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H24 This compound is characterized by its complex structure, which includes multiple fused rings and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,12a-Dimethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the activation or inhibition of specific enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes additional methyl groups and a more complex ring system.

Properties

CAS No.

75758-27-9

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

7,12a-dimethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene

InChI

InChI=1S/C20H24/c1-14-6-5-7-16-15(14)9-10-18-17(16)11-13-20(2)12-4-3-8-19(18)20/h5-7,9-10,19H,3-4,8,11-13H2,1-2H3

InChI Key

SUUQADHYPQNUKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.